methyl4-amino-2-chloro-3-methylbenzoatehydrochloride

Description

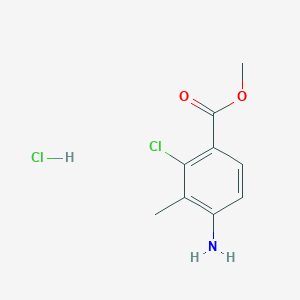

Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride is a benzoic acid derivative with a molecular formula of C${10}$H${11}$Cl$2$NO$2$ (calculated molecular weight: 256.11 g/mol). Structurally, it consists of a methyl ester group at the carboxylic acid position, an amino group at the 4-position, a chlorine substituent at the 2-position, and a methyl group at the 3-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Propriétés

IUPAC Name |

methyl 4-amino-2-chloro-3-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-5-7(11)4-3-6(8(5)10)9(12)13-2;/h3-4H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDYMYYMYZAGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride typically involves the esterification of 4-amino-2-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and esters, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Development

Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride serves as an intermediate in the synthesis of various antibiotics. Its derivatives have shown efficacy against bacterial infections, particularly those involving quinoline and indole structures. For instance, studies have highlighted the compound's role in synthesizing methyl 4-(aminomethyl)benzoate, which can be further reacted to develop antibiotics targeting specific bacterial enzymes .

Anticancer Activity

Recent research has indicated that derivatives of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride exhibit promising anticancer properties. For example, compounds based on similar scaffolds have been tested against various cancer cell lines, demonstrating significant inhibition rates. One study reported that a derivative exhibited an inhibition value of 84.19% against a leukemia cell line, suggesting that this class of compounds could be evaluated for their potential as anticancer agents .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride involves several chemical reactions that yield high-purity products suitable for further applications. The structure-activity relationship studies have focused on modifying the substituents on the benzoate structure to enhance biological activity. For instance, the addition of specific functional groups has been shown to improve antibacterial and anticancer activities significantly.

Case Study 1: Antibiotic Synthesis

A notable study demonstrated the utility of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride as a precursor in synthesizing new antibiotic compounds. The research involved modifying the compound to create derivatives that exhibited enhanced antibacterial properties against resistant strains of bacteria.

Case Study 2: Anticancer Research

Another investigation explored the anticancer potential of derivatives synthesized from methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride. The study utilized various cancer cell lines to assess the efficacy of these compounds, revealing that certain modifications led to significant increases in cytotoxicity against specific cancer types.

Mécanisme D'action

The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride, we compare it with structurally analogous compounds documented in recent research (Table 1).

Table 1: Structural and Functional Comparison of Methyl 4-Amino-2-Chloro-3-Methylbenzoate Hydrochloride and Analogues

Key Observations

Structural Variations and Bioactivity: The chlorine atom at the 2-position in the target compound distinguishes it from analogues like 4-(aminomethyl)-2-methylbenzoic acid hydrochloride, which lacks halogen substituents. Chlorine’s electronegativity may enhance binding affinity in biological targets (e.g., enzymes or receptors) via halogen bonding .

Solubility and Synthesis: Hydrochloride salts, such as the target compound and Metabutoxycaine Hydrochloride, are commonly employed to improve aqueous solubility. For instance, the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride involves HCl treatment to isolate the salt form, a method likely applicable to the target compound .

Applications: While Metabutoxycaine Hydrochloride is a validated local anesthetic, the target compound’s applications remain speculative.

Activité Biologique

Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride is a chemical compound with significant potential in pharmaceutical applications. This article explores its biological activity, including pharmacological properties, synthesis routes, and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride is characterized by a benzoate ring substituted with an amino group, a chloro group, and a methyl group. The hydrochloride form enhances its solubility and stability in various solvents, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₁O₂ |

| Molecular Weight | 201.64 g/mol |

| Melting Point | 115-117 °C |

| Solubility | Soluble in water |

Pharmacological Properties

Research indicates that methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride exhibits several pharmacological activities:

- Anti-inflammatory Effects : It has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce cytokine secretion (e.g., TNF-α and IL-17) associated with inflammatory responses .

- IL-15 Inhibition : The compound acts as an inhibitor of IL-15, which is implicated in various autoimmune disorders. Studies have demonstrated that similar benzoic acid derivatives can effectively block IL-15 signaling pathways, suggesting potential therapeutic applications .

- Local Anesthetic Properties : Preliminary studies indicate that certain derivatives of benzoic acid, including methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride, may exhibit local anesthetic effects comparable to established anesthetics like tetracaine .

Synthesis Methods

The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride typically involves several chemical reactions starting from commercially available precursors. The general synthetic route includes:

- Nitration of Benzoic Acid Derivatives : Introduction of nitro groups to the aromatic ring.

- Reduction Reactions : Converting nitro groups to amino groups.

- Chlorination : Selective chlorination at the desired position on the aromatic ring.

- Formation of Hydrochloride Salt : Reacting the base compound with hydrochloric acid to form the hydrochloride salt.

Comparative Analysis with Similar Compounds

The biological activity of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-amino benzoate | Amino group on benzoate | Moderate anti-inflammatory effects |

| Methyl 3-amino-4-chlorobenzoate | Amino and chloro groups on different positions | Variable biological activity |

| Methyl 4-nitrobenzoate | Nitro instead of amino group | Used as an electrophile |

Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride exhibits unique properties due to its specific functional group arrangement, influencing its interactions and reactivity compared to these similar compounds.

Case Studies

Several case studies have highlighted the efficacy of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride in various biological contexts:

- In Vitro Studies : A study demonstrated that this compound significantly reduced IL-15-induced PBMC proliferation at concentrations as low as 50 μM, indicating strong inhibitory potential against inflammatory pathways .

- Local Anesthetic Evaluation : In a comparative study against established local anesthetics, compounds derived from methyl 4-amino-2-chloro-3-methylbenzoate showed promising results in pain relief models, suggesting further exploration for clinical use .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves integrating computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback. For example:

- Reaction Design : Use quantum mechanics/molecular mechanics (QM/MM) to predict reaction pathways and intermediates, narrowing optimal conditions .

- Controlled Conditions : Maintain precise temperature (e.g., 0–5°C for sensitive steps) and inert atmospheres to minimize side reactions .

- Design of Experiments (DoE) : Apply statistical DoE to screen variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .

Q. Table 1: Key Reaction Parameters for Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Prevents decomposition |

| Solvent | Anhydrous THF or DCM | Enhances solubility |

| Catalyst Loading | 5–10 mol% | Balances reactivity |

Q. What analytical techniques are most effective for characterizing methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride and its intermediates?

Methodological Answer: A multi-technique approach ensures comprehensive characterization:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to confirm regiochemistry (e.g., distinguishing chloro and methyl substituents) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ions and fragmentation patterns .

- HPLC-PDA : Monitor reaction progress and quantify impurities (>98% purity threshold) .

- TLC : Rapid screening of intermediates using silica gel plates and UV visualization .

Q. How does the stability of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature : Accelerated aging at 40°C vs. ambient conditions to track degradation (e.g., hydrolysis of ester groups) .

- Humidity : Store in desiccators with silica gel to prevent hygroscopic degradation .

- Light Exposure : Use amber vials to block UV-induced radical reactions .

Advanced Research Questions

Q. What are the key challenges in elucidating the reaction mechanisms involving methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride in complex syntheses?

Methodological Answer: Mechanistic studies require:

- Computational Modeling : Density functional theory (DFT) to map transition states and energy barriers for nucleophilic substitution at the chloro position .

- Isotopic Labeling : Use deuterated reagents to trace hydrogen transfer in amination steps .

- Kinetic Profiling : Monitor intermediate lifetimes via stopped-flow spectroscopy .

Q. How can researchers identify and validate the pharmacological targets of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride using modern biochemical assays?

Methodological Answer:

- Target Screening : Perform high-throughput screening (HTS) against kinase or GPCR libraries .

- Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity (Kd) .

- Cell-Based Models : Evaluate cytotoxicity and pathway modulation in cancer cell lines (e.g., IC50 determination) .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s reactivity or biological activity?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR for purity) .

- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., solvent effects on reaction rates) .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±2% for HPLC peak integration) .

Q. What advanced methodologies are employed to scale up the synthesis of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride while maintaining quality?

Methodological Answer:

- Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible yields at scale .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Crystallization Engineering : Optimize anti-solvent addition rates to control particle size distribution .

Q. Table 2: Scaling Parameters and Quality Metrics

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 50 mL | 10 L |

| Yield | 75–80% | 70–75% |

| Purity (HPLC) | ≥98% | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.